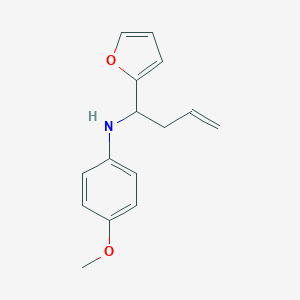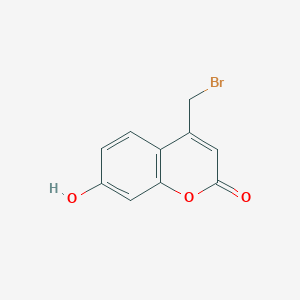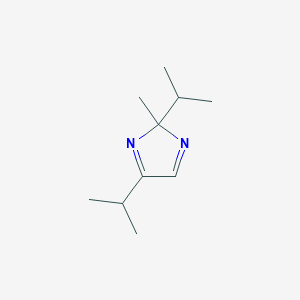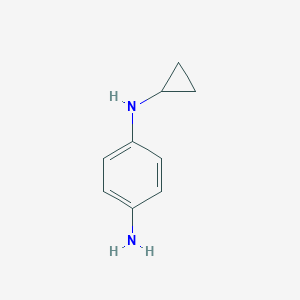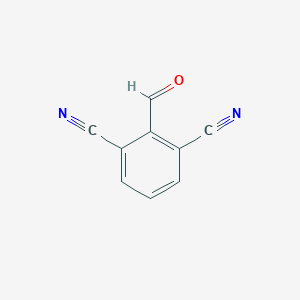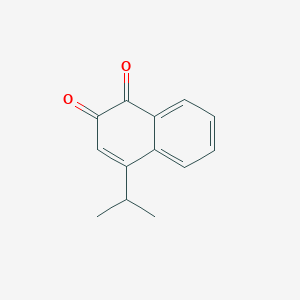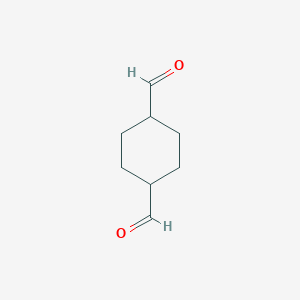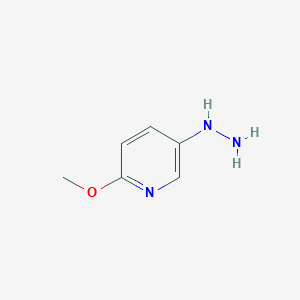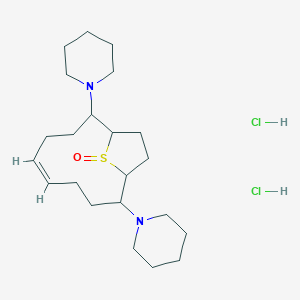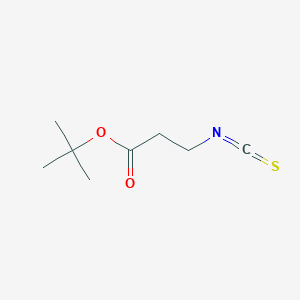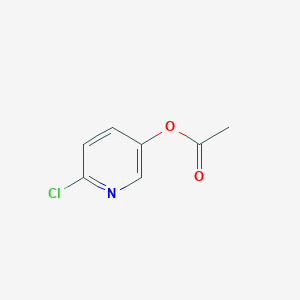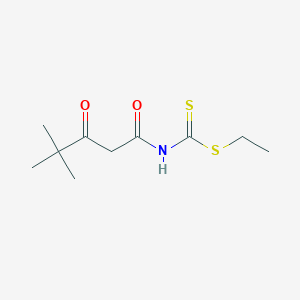
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester, also known as 4,4-dimethyl-1,3-dioxopentylthioethyl ester, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
Studies have shown that carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can exert various biochemical and physiological effects in cells and tissues. It has been found to protect against oxidative stress-induced apoptosis, reduce lipid peroxidation, and enhance mitochondrial function. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which can be useful in studying the mechanisms of oxidative stress-related diseases. However, one of the limitations is that its effects may vary depending on the concentration used and the duration of exposure.
Zukünftige Richtungen
There are several future directions for the research on carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester. One potential direction is to investigate its potential as a therapeutic agent for oxidative stress-related diseases. Further studies are also needed to elucidate its mechanism of action and to determine the optimal concentration and duration of exposure for its beneficial effects. Additionally, research can be done to explore its potential applications in other fields such as agriculture and food preservation.
In conclusion, carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester is a chemical compound that has shown potential in scientific research due to its antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit oxidative stress makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can be achieved through the reaction of Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentan-2-one with ethanethiol in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the ketone to form the desired ester product.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
178408-13-4 |
|---|---|
Produktname |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester |
Molekularformel |
C10H17NO2S2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
ethyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C10H17NO2S2/c1-5-15-9(14)11-8(13)6-7(12)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) |
InChI-Schlüssel |
ZNCDQJGYVKCPMX-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
Kanonische SMILES |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
Andere CAS-Nummern |
178408-13-4 |
Synonyme |
N-ethylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



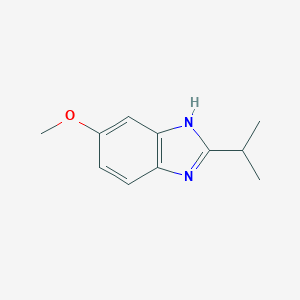

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
